molecular formula C11H12N2O B14839913 4-Cyclopropoxy-5-ethylpicolinonitrile

4-Cyclopropoxy-5-ethylpicolinonitrile

Cat. No.: B14839913
M. Wt: 188.23 g/mol
InChI Key: BGXCJRDATKXWLB-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-ethylpicolinonitrile is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It is a nitrile derivative, characterized by the presence of a cyclopropoxy group and an ethyl group attached to a picolinonitrile core. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-ethylpicolinonitrile typically involves the reaction of 4-hydroxy-5-ethylpicolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-ethylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The cyclopropoxy and ethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

4-Cyclopropoxy-5-ethylpicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxy-5-methylpicolinonitrile: Similar structure but with a methyl group instead of an ethyl group.

    4-Cyclopropoxy-5-isopropylpicolinonitrile: Contains an isopropyl group instead of an ethyl group.

    4-Cyclopropoxy-5-phenylpicolinonitrile: Features a phenyl group in place of the ethyl group.

Uniqueness

4-Cyclopropoxy-5-ethylpicolinonitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropoxy group can enhance the compound’s stability and reactivity, while the ethyl group can influence its solubility and interaction with other molecules .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-cyclopropyloxy-5-ethylpyridine-2-carbonitrile

InChI

InChI=1S/C11H12N2O/c1-2-8-7-13-9(6-12)5-11(8)14-10-3-4-10/h5,7,10H,2-4H2,1H3

InChI Key

BGXCJRDATKXWLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(N=C1)C#N)OC2CC2

Origin of Product

United States

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